3-Methylpiperazine-1-sulfonamide
Description
Properties
Molecular Formula |
C5H13N3O2S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-methylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C5H13N3O2S/c1-5-4-8(3-2-7-5)11(6,9)10/h5,7H,2-4H2,1H3,(H2,6,9,10) |
InChI Key |
CMOQYSILTRGYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
3-Methylpiperazine-1-sulfonamide exhibits significant antibacterial properties, making it a candidate for treating various bacterial infections. The sulfonamide moiety is known for its ability to inhibit bacterial growth by disrupting folate synthesis, which is critical for bacterial DNA synthesis.
Case Studies
- A study demonstrated that derivatives of sulfonamides, including 3-methylpiperazine-1-sulfonamide, showed enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antibiotics .
- Another investigation revealed that modifications to the sulfonamide structure could lead to increased antibacterial efficacy, particularly through the introduction of electron-withdrawing groups .
Anticancer Applications
The potential anticancer properties of 3-Methylpiperazine-1-sulfonamide are also noteworthy. Research indicates that compounds containing piperazine and sulfonamide structures can induce apoptosis in cancer cells.
Case Studies
- A study on piperazine-containing compounds indicated their ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, suggesting that 3-methylpiperazine-1-sulfonamide could be explored further for its anticancer potential .
- Another investigation highlighted the compound's ability to modulate signaling pathways related to apoptosis, enhancing its effectiveness as a therapeutic agent against tumors .
Enzyme Inhibition
3-Methylpiperazine-1-sulfonamide has been studied for its role as an enzyme inhibitor, particularly in relation to carbonic anhydrase and matrix metalloproteinases.
Case Studies
- Research has shown that sulfonamides can effectively inhibit matrix metalloproteinases involved in tissue remodeling and inflammation, indicating potential applications in treating inflammatory diseases .
Summary Table of Applications
| Application Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | Effective against Staphylococcus aureus and E. coli |
| Anticancer | Inhibition of tubulin polymerization | Induces apoptosis in breast cancer cell lines |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | Potential treatment for glaucoma |
Comparison with Similar Compounds
Structural Analogues
The following table compares 3-methylpiperazine-1-sulfonamide with structurally related piperazine sulfonamides, highlighting key substituents and biological activities:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in 3c and 3i ) enhance herbicidal and antimicrobial activities by increasing electrophilicity and target binding .
- Chiral Centers (e.g., in pyrazolo-triazine sulfonamides) correlate with enzyme inhibition specificity, as seen in tyrosinase/urease targets .
Pharmacokinetic Properties
- Plasma Protein Binding : Sulfonamides with smaller substituents (e.g., methylsulfonyl in 3a ) show lower plasma protein binding (<30%), enhancing free drug availability .
- Half-Life : Long-acting sulfonamides like 2-sulfa-3-methoxy-pyrazine () have a half-life of 12–24 hours, suggesting that 3-methylpiperazine-1-sulfonamide may exhibit similar longevity due to metabolic stability .
- Solubility : Methyl and trifluoromethyl groups improve lipophilicity (logP = 2.1–3.5), favoring blood-brain barrier penetration in CNS-targeted analogs .
Q & A
Q. Basic
- HPLC-UV/Vis : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate unreacted starting materials and byproducts .
- LC-MS : Detects low-abundance impurities (e.g., mono-sulfonylated intermediates) via accurate mass measurement .
Advanced
For trace impurities (e.g., genotoxic nitrosamines), UPLC-QTOF-MS paired with charged aerosol detection (CAD) provides sensitivity down to 0.1 ppm. Reference standards (e.g., EP/USP impurities) are essential for quantitation . X-ray powder diffraction (XRPD) and TGA-DSC confirm crystalline purity and thermal stability .
How can computational methods aid in optimizing the design of 3-methylpiperazine-1-sulfonamide derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward electrophilic targets. Becke’s three-parameter hybrid functional (B3LYP) is widely used for thermochemical accuracy .
- Molecular Dynamics (MD) : Simulates binding kinetics with receptors (e.g., dopamine D3) to guide substituent placement. For example, trifluoromethyl groups enhance hydrophobic interactions but may induce steric clashes .
How should researchers address contradictory bioactivity data reported for sulfonamide-piperazine derivatives?
Advanced
Contradictions often arise from assay variability (e.g., enzyme source, pH). Strategies include:
- Standardized Assays : Use recombinant human enzymes (vs. animal-derived) to minimize off-target effects.
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., kojic acid for tyrosinase inhibition) .
What safety protocols are critical when handling 3-methylpiperazine-1-sulfonamide in the lab?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
Advanced
For acute toxicity (oral LD₅₀ ~300 mg/kg in rodents), implement spill containment protocols and neutralize residues with 10% sodium bicarbonate. Regularly monitor air quality for sulfonamide dust using NIOSH Method 0600 .
What strategies improve the selectivity of N-methylation in piperazine derivatives?
Q. Advanced
- Protecting Groups : Temporarily block secondary amines with Boc groups before methylating the primary site .
- Catalytic Methods : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity .
- Kinetic Control : Lower reaction temperatures (0–5°C) favor mono-methylation over di-methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
